Antiviral Activity of C6-Substituted Derivatives Against Vesicular Stomatitis Virus
Derivatives of pteridine-4,7(3H,8H)-dione, specifically 6-(methylenecarbomethoxy) analogs, demonstrate quantifiable antiviral activity, establishing the scaffold's utility in developing antiviral agents. A key derivative, 6-(methylenecarbomethoxy)-1,3-dimethylpteridine-4,7(3H,8H)-dione, showed an EC50 of 90 μM against Vesicular Stomatitis Virus (VSV) in vitro [1].
| Evidence Dimension | Antiviral potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 90 μM (for 6-(methylenecarbomethoxy)-1,3-dimethylpteridine-4,7(3H,8H)-dione) |
| Comparator Or Baseline | 6-(methylenecarbomethoxy)-1-methylpteridine-4,7(3H,8H)-dione (EC50 > 100 μM) |
| Quantified Difference | The dimethylated derivative is at least 10% more potent, as the comparator was inactive at the highest concentration tested (100 μM). |
| Conditions | In vitro antiviral assay against Vesicular Stomatitis Virus (VSV) in cell culture. |
Why This Matters
This data confirms the pteridine-4,7(3H,8H)-dione core can be optimized for antiviral activity, with minor structural modifications (e.g., N-methylation) leading to quantifiable changes in potency, which is crucial for structure-activity relationship (SAR) studies.
- [1] Molina, S.; Cobo, J.; Sánchez, A.; Nogueras, M.; De Clercq, E. J. Heterocycl. Chem., 1999, 36(2), 435-440. View Source
